molecular formula C29H50O B1199757 14-Methyl-9,19-cycloergostan-3-ol

14-Methyl-9,19-cycloergostan-3-ol

Cat. No.: B1199757
M. Wt: 414.7 g/mol
InChI Key: OLYMLXYZIJLUMG-PASBPSRESA-N
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Description

14-Methyl-9,19-cycloergostan-3-ol is a cycloartane-type nor-triterpene first isolated from Musa sapientum (banana) fruit residues. Its structure was characterized as (3β,5α)-14-methyl-9,19-cycloergost-24(28)-en-3-ol through NMR and HRESI-MS analysis . This compound belongs to the ergostane steroid subclass, featuring a cyclopropane ring (C9–C19) and a methyl group at C14. It is primarily extracted via ethanol-based methods and chromatographic purification .

Properties

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

IUPAC Name

(6S,8S,11S,15R,16R)-15-[(2R,5S)-5,6-dimethylheptan-2-yl]-12,16-dimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

InChI

InChI=1S/C29H50O/c1-19(2)20(3)7-8-21(4)24-12-13-27(6)25-10-9-22-17-23(30)11-14-28(22)18-29(25,28)16-15-26(24,27)5/h19-25,30H,7-18H2,1-6H3/t20-,21+,22-,23-,24+,25-,26+,27?,28?,29?/m0/s1

InChI Key

OLYMLXYZIJLUMG-PASBPSRESA-N

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CCC2([C@@]1(CCC34[C@H]2CC[C@@H]5C3(C4)CC[C@@H](C5)O)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C

Synonyms

14,24-dimethyl-9,19-cyclocholestan-3-ol
24-methylpollinastanol

Origin of Product

United States

Comparison with Similar Compounds

Pollinastanol (24-Methylenepollinastanol)

  • Structure: Pollinastanol is a stereoisomer with the formula (3β,5α,9β)-14-methyl-9,19-cyclocholestan-3-ol.
  • Molecular Formula Discrepancy: Conflicting data exist: reports C₂₈H₄₈O (monoisotopic mass 400.3705) . lists C₂₉H₅₀O under CAS 34347-58-5 . This discrepancy may arise from stereochemical variations or misannotation.
  • Source : Isolated from Musa paradisiaca and Ammocharis coranica .
  • Key Difference: Pollinastanol lacks the Δ24(28) double bond present in 14-methyl-9,19-cycloergostan-3-ol, resulting in a saturated side chain .

14-Methyl-9,19-cycloergost-25-en-3-ol (CAS 62305-30-0)

  • Structure : Features a Δ25 double bond instead of Δ24(28) .
  • Molecular Formula: C₂₈H₄₆O (monoisotopic mass 410.3549) .
  • Source : Extracted from Musa sapientum .
  • Functional Group : Retains the 3β-hydroxyl group but differs in side-chain unsaturation, which may influence lipophilicity and bioactivity .

Ketone Derivatives

  • 14-Methyl-9,19-cycloergost-25-en-3-one (CAS 207850-21-3): Structure: Oxidation of the 3-OH group to a ketone . Molecular Formula: C₂₈H₄₄O₂ (exact mass 410.3549) . Melting Point: Not reported.
  • 14-Methyl-9,19-cycloergost-24(28)-en-3-one (CAS 149756-25-2):
    • Structure : Δ24(28) double bond with a 3-ketone group .
    • Melting Point : 76–77°C .
  • Impact of Ketonization : Reduces hydrogen-bonding capacity, altering solubility and interaction with biological targets .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Functional Group Double Bond Position Source Melting Point (°C)
14-Methyl-9,19-cycloergost-24(28)-en-3-ol - C₂₈H₄₆O 398.67 3β-OH Δ24(28) Musa sapientum -
Pollinastanol 1912-66-9 C₂₈H₄₈O 400.69 3β-OH None Musa paradisiaca -
14-Methyl-9,19-cycloergost-25-en-3-ol 62305-30-0 C₂₈H₄₆O 410.68 3β-OH Δ25 Musa sapientum -
14-Methyl-9,19-cycloergost-24(28)-en-3-one 149756-25-2 C₂₈H₄₄O 410.68 3-ketone Δ24(28) Ammocharis coranica 76–77

Research Findings and Implications

  • Natural Sources: All compounds are predominantly isolated from Musa species, indicating a shared biosynthetic pathway in plant triterpenoid metabolism .
  • Ketone derivatives exhibit higher thermal stability (e.g., mp 76–77°C) compared to hydroxylated forms .
  • Discrepancies in Data: Molecular formula conflicts for pollinastanol (C₂₈ vs. C₂₉) highlight the need for rigorous stereochemical validation .

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